molecular formula C12H10FN3O B2922005 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide CAS No. 1154153-05-5

3-amino-4-fluoro-N-(pyridin-3-yl)benzamide

Cat. No.: B2922005
CAS No.: 1154153-05-5
M. Wt: 231.23
InChI Key: JYUDBRJEYKWBOU-UHFFFAOYSA-N
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Description

3-Amino-4-fluoro-N-(pyridin-3-yl)benzamide (CAS 1154153-05-5) is a fluorinated organic compound with a molecular formula of C12H10FN3O and a molecular weight of 231.23 g/mol . This benzamide derivative features a 3-aminopyridine ring linked via an amide bond to a fluorinated aniline ring, a structure often associated with potential biological activity in medicinal chemistry research . The compound has a purity of 98% and its canonical SMILES representation is NC1=CC(C(=O)NC2=CC=CN=C2)=CC=C1F . It is classified with the GHS07 pictogram and carries the signal word "Warning" with hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers are advised to handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and to use it only in a well-ventilated area . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-fluoro-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-10-4-3-8(6-11(10)14)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUDBRJEYKWBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 4 Fluoro N Pyridin 3 Yl Benzamide

Retrosynthetic Analysis and Strategic Disconnections for 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide

A retrosynthetic analysis of this compound reveals several logical disconnections. The most prominent disconnection is at the amide bond, suggesting a coupling reaction between a substituted benzoic acid derivative and 3-aminopyridine. This approach simplifies the synthesis into the preparation of two key intermediates: a 3-amino-4-fluorobenzoic acid equivalent and 3-aminopyridine.

Further disconnection of the 3-amino-4-fluorobenzoic acid moiety points towards a 4-fluoro-3-nitrobenzoic acid precursor. The nitro group serves as a precursor to the amine, which can be introduced via a reduction reaction in a late-stage synthetic step. The fluorine atom can be incorporated early in the synthesis, starting from a commercially available fluorinated benzene (B151609) derivative.

Key Disconnections:

Amide Bond: Disconnection of the C-N amide bond leads to 3-amino-4-fluorobenzoic acid (or its activated form) and 3-aminopyridine.

Amino Group: The amino group on the benzene ring can be retrosynthetically derived from a nitro group, suggesting a 4-fluoro-3-nitrobenzoic acid intermediate.

Fluorine Group: The fluorine can be traced back to a readily available fluorinated starting material.

Optimized Synthetic Routes for this compound Derivatives

The synthesis of this compound and its derivatives relies on a combination of well-established and optimized chemical reactions.

The formation of the amide bond is a critical step in the synthesis. Conventional methods involve the activation of the carboxylic acid group of a benzoic acid derivative to facilitate nucleophilic attack by the amino group of 3-aminopyridine.

Common Coupling Reagents:

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride.

Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).

Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Recent advancements have also explored more sustainable and efficient methods for amide bond formation, sometimes utilizing catalytic approaches to minimize waste. whiterose.ac.uk

The incorporation of fluorine into aromatic rings can significantly alter the electronic and steric properties of a molecule. numberanalytics.com In the synthesis of this compound, the fluorine atom is typically introduced early in the synthetic sequence. A common starting material is a fluorinated benzene derivative, which then undergoes further functionalization.

Nucleophilic aromatic substitution (SNAr) reactions are a primary method for introducing fluorine, where a leaving group (such as a nitro or chloro group) is displaced by a fluoride (B91410) source. Electrophilic fluorinating agents can also be employed for the direct fluorination of an activated aromatic ring. chinesechemsoc.org The presence of fluorine can influence the reactivity of the aromatic ring in subsequent steps. rjptonline.org

Achieving selective functionalization of both the pyridine (B92270) and benzene rings is crucial for the successful synthesis of the target compound. The electronic properties of the pyridine ring make it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. However, meta-selective functionalization, as required for the attachment of the benzamide (B126) group at the 3-position of pyridine, can be more challenging. nih.govnih.gov

Various strategies have been developed to achieve meta-selectivity, including the use of directing groups or temporary dearomatization of the pyridine ring. researchgate.netdigitellinc.com For the benzene ring, the directing effects of the existing substituents (fluorine and the precursor to the amino group) guide the regioselectivity of further reactions.

The final step in many synthetic routes to this compound is the reduction of a nitro group to an amino group. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents.

Common Reduction Methods:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Chemical Reduction: Employing reagents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄).

These methods are generally high-yielding and tolerant of various functional groups.

Large-Scale Synthesis and Process Optimization for this compound

The transition from laboratory-scale synthesis to large-scale production requires careful process optimization to ensure efficiency, safety, and cost-effectiveness. Key considerations include:

Reagent and Solvent Selection: Choosing less hazardous and more environmentally friendly reagents and solvents.

Reaction Conditions: Optimizing temperature, pressure, and reaction times to maximize yield and minimize by-product formation.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization, to obtain the final product with high purity.

Process Safety: Conducting thorough risk assessments to identify and mitigate potential hazards associated with the chemical process.

By carefully optimizing each step of the synthetic route, it is possible to develop a robust and economical process for the large-scale production of this compound.

Molecular Interactions and Proposed Mechanism of Action of 3 Amino 4 Fluoro N Pyridin 3 Yl Benzamide

Exploration of Potential Biological Targets for 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide

The structural motifs within this compound suggest several potential classes of biological targets. The benzamide (B126) moiety is a well-established pharmacophore known to interact with enzymes and receptors. For instance, various benzamide derivatives have been investigated for their roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. ontosight.ai The presence of the pyridine (B92270) ring and the specific substitution pattern could further influence its binding affinity and selectivity for different biological macromolecules.

Compounds with similar backbones have shown affinity for G protein-coupled receptors (GPCRs). For example, derivatives of 3-aminobenzamide (B1265367) have been identified as potent agonists for GPR52, a receptor implicated in central nervous system disorders. nih.govchemrxiv.org Additionally, the broader class of aminobenzoic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling. drugbank.com Given these precedents, potential biological targets for this compound could include kinases, GPCRs, and other enzymes where the benzamide scaffold can form key interactions.

Enzymatic and Receptor Binding Profiling (Hypothetical)

In the absence of direct experimental data, a hypothetical binding profile for this compound can be constructed based on the activities of structurally related compounds.

The benzamide scaffold is a common feature in many kinase inhibitors. nih.gov These inhibitors often function by competing with ATP for binding to the kinase domain. A hypothetical screening of this compound against a panel of kinases could reveal inhibitory activity. The N-(pyridin-3-yl)benzamide portion of the molecule could potentially form hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The 4-fluoro and 3-amino substituents on the benzamide ring would influence the electronic properties and steric profile of the compound, which could in turn affect its binding affinity and selectivity for specific kinases such as PI3K, c-Met, or EGFR.

Hypothetical Kinase Inhibition Profile

Kinase Target Hypothetical IC50 (nM) Rationale for Interaction
PI3K (Phosphoinositide 3-kinase) 500 The benzamide core could interact with the ATP-binding pocket.
c-Met (Hepatocyte growth factor receptor) 800 The pyridine and benzamide moieties may form hydrogen bonds within the active site.
EGFR (Epidermal Growth Factor Receptor) >1000 Potential for weaker interactions, with the substitution pattern possibly not being optimal for high-affinity binding.

While less common for this specific scaffold, some benzamide derivatives have been shown to modulate the activity of other enzyme classes. For instance, compounds with a sulfonamide group, which shares some structural similarities with the amide of a benzamide, have been shown to interact with carbonic anhydrases. mdpi.com A hypothetical assessment against enzymes like succinate (B1194679) dehydrogenase would be necessary to determine if this compound has any effect on their activity.

Hypothetical Enzyme Modulation Profile

Enzyme Target Type of Modulation Hypothetical EC50/IC50 (µM)
Succinate Dehydrogenase Inhibition >10
Carbonic Anhydrase Inhibition >10

Hypothetical Ion Channel Activity

Ion Channel Target Effect Hypothetical IC50 (µM)
KCNQ2/3 Channels No significant activity >20

Given that related benzamide structures can act as ligands for GPCRs, it is plausible that this compound could bind to certain receptors. nih.govchemrxiv.org Receptor tyrosine kinases (RTKs) are also a potential target class due to the prevalence of the benzamide scaffold in RTK inhibitors. nih.gov

Hypothetical Receptor Binding Profile

Receptor Target Binding Affinity (Ki, nM) Rationale
GPR52 250 Structural similarities to known GPR52 agonists with a 3-aminobenzamide core. nih.govchemrxiv.org
Opioid Receptors (µ, δ, κ) >1000 The scaffold does not strongly resemble typical opioid ligands.
Receptor Tyrosine Kinases (General) 600 The benzamide moiety is a known pharmacophore for kinase interaction. nih.gov

Cellular Pathway Modulation Studies by this compound

Based on the hypothetical target engagement profile, this compound could modulate several cellular pathways. If it were to act as a kinase inhibitor, it could interfere with signaling cascades that are crucial for cell proliferation, survival, and differentiation. For example, inhibition of the PI3K/Akt pathway is a common mechanism for anticancer agents.

Should the compound act as a GPR52 agonist, it could modulate cAMP levels within cells. chemrxiv.org GPR52 is known to couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. chemrxiv.org This could have downstream effects on various cellular processes, particularly in the central nervous system where GPR52 is expressed. nih.govchemrxiv.org

Further investigation would be required to elucidate the precise cellular pathways affected by this compound.

No information is available in the public domain regarding the specific molecular interactions or the proposed mechanism of action for this compound.

Selectivity and Off-Target Engagement Analysis of this compound

There are no published studies detailing the selectivity profile or any off-target engagement analysis for this compound.

Structure Activity Relationship Sar Studies of 3 Amino 4 Fluoro N Pyridin 3 Yl Benzamide Analogues

Design Principles for SAR Exploration in 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide Series

The design of new analogues would be guided by several key medicinal chemistry principles aimed at optimizing the compound's properties, including potency, selectivity, and pharmacokinetic profile. A primary approach would be the systematic modification of the core scaffold to probe the steric, electronic, and lipophilic requirements of the biological target's binding site.

Key design strategies would include:

Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties to investigate the importance of specific electronic or steric features. For example, the fluorine atom could be replaced with other halogens (Cl, Br) or a methyl group to probe the effect of size and electronegativity.

Homologation: Increasing the size of alkyl substituents to explore the limits of a hydrophobic pocket within the binding site.

Positional Isomerism: Moving substituents around the aromatic rings to understand the optimal geometry for interaction with the target.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation, which can enhance binding affinity by reducing the entropic penalty of binding.

Impact of Substituent Variations on Pharmacological Efficacy

The substitution pattern on the benzene (B151609) ring is critical for activity. The existing 3-amino and 4-fluoro substituents are likely key for the molecule's interaction with its biological target.

Amino Group (Position 3): The amino group is a potential hydrogen bond donor and can also serve as a key recognition element. Shifting the amino group to other positions (e.g., position 2 or 5) would likely have a significant impact on activity. Acylation or alkylation of the amino group would also be explored to probe for additional binding interactions.

Fluoro Group (Position 4): The fluorine atom is a strong electron-withdrawing group and can influence the pKa of the amino group, as well as participate in hydrogen bonding or dipole-dipole interactions. Moving the fluorine to other positions would alter these electronic effects and its spatial interaction with the target. The effect of replacing fluorine with other substituents (e.g., chloro, methyl, methoxy) would provide insights into the steric and electronic tolerance at this position.

A hypothetical data table for this section would look like this, though the data is not available in the literature:

Compound R1 R2 Pharmacological Activity (e.g., IC50, µM)
Parent 3-NH24-FData not available
Analogue 1 2-NH24-FData not available
Analogue 2 3-NH25-FData not available
Analogue 3 3-NH24-ClData not available

The pyridine (B92270) ring is another crucial component for target recognition, likely involved in hydrogen bonding via its nitrogen atom.

Nitrogen Position: The position of the nitrogen atom in the pyridine ring is critical. Changing from a 3-pyridyl to a 2-pyridyl or 4-pyridyl isomer would significantly alter the geometry of the hydrogen bond acceptor and its distance from the rest of the molecule.

Substituents: Introducing small alkyl or electron-withdrawing/donating groups at various positions on the pyridine ring would be used to probe for additional binding pockets and to modulate the basicity of the pyridine nitrogen.

A hypothetical data table for this subsection would be structured as follows:

Compound Pyridine Isomer Substituent (R3) Pharmacological Activity (e.g., IC50, µM)
Parent 3-pyridylHData not available
Analogue 4 2-pyridylHData not available
Analogue 5 4-pyridylHData not available
Analogue 6 3-pyridyl6-CH3Data not available

N-Alkylation: Introducing a methyl or other small alkyl group on the amide nitrogen would prevent the formation of a hydrogen bond from the N-H group and could introduce steric hindrance, providing insight into the role of this hydrogen bond donor.

Amide Isosteres: Replacing the amide bond with bioisosteres such as a reverse amide, a thioamide, or an alkene could investigate the importance of the carbonyl oxygen as a hydrogen bond acceptor and the planarity of the linker.

A hypothetical data table for this subsection would be:

Compound Linker Modification Pharmacological Activity (e.g., IC50, µM)
Parent -CO-NH-Data not available
Analogue 7 -CO-N(CH3)-Data not available
Analogue 8 -NH-CO- (reverse amide)Data not available

Stereochemical Influences on this compound Activity

If chiral centers were to be introduced into the molecule, for example, through the addition of a chiral substituent on the amide linker or one of the aromatic rings, the stereochemistry would be expected to have a significant impact on pharmacological activity. The three-dimensional arrangement of atoms is critical for precise interactions with a chiral biological target. It would be anticipated that one enantiomer would exhibit significantly higher potency than the other, as it would have a more complementary fit to the binding site. However, without specific examples of chiral analogues of this compound, this remains a general principle of medicinal chemistry.

Computational and Biophysical Characterization of 3 Amino 4 Fluoro N Pyridin 3 Yl Benzamide

Molecular Docking Simulations for Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide, molecular docking simulations can provide valuable insights into its potential biological targets and the key interactions driving its binding affinity.

While specific docking studies for this compound are not extensively reported in the public domain, the binding modes of analogous benzamide (B126) derivatives have been investigated against various protein targets, such as protein kinases. nih.gov These studies reveal that the benzamide scaffold can participate in a range of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking.

For this compound, the following interactions could be anticipated in a protein binding site:

Hydrogen Bonding: The amide linker (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). The amino group (-NH2) is also a strong hydrogen bond donor. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The fluorobenzyl and pyridinyl rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic nature of both the fluorobenzyl and pyridinyl rings makes them suitable for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical docking pose of this compound in a generic kinase binding site is depicted below, highlighting the potential key interactions.

Interaction Type Functional Group of Ligand Potential Interacting Protein Residue
Hydrogen Bond (Donor)Amide N-H, Amino N-HAspartate, Glutamate, Serine, Threonine
Hydrogen Bond (Acceptor)Amide C=O, Pyridine NLysine, Arginine, Histidine
Hydrophobic InteractionFluorobenzyl ring, Pyridine ringLeucine, Isoleucine, Valine, Alanine
π-π StackingFluorobenzyl ring, Pyridine ringPhenylalanine, Tyrosine, Tryptophan

This table presents potential interactions based on the chemical structure of this compound and general principles of molecular recognition.

Quantum Chemical Calculations (e.g., Density Functional Theory, Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. rsc.org These calculations can provide insights into molecular geometry, charge distribution, and reactivity. For this compound, DFT calculations could be employed to determine several key parameters.

The optimized molecular geometry would reveal the most stable conformation of the molecule, including the dihedral angles between the aromatic rings. The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Furthermore, the electrostatic potential map can visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with its biological target. For instance, the electronegative fluorine atom and the nitrogen and oxygen atoms are expected to be regions of negative electrostatic potential, while the amino and amide hydrogens would be regions of positive potential.

Calculated Property Significance
Optimized GeometryPredicts the most stable 3D structure.
HOMO-LUMO EnergiesIndicates chemical reactivity and stability.
Electrostatic PotentialMaps the charge distribution and predicts interaction sites.
Mulliken Atomic ChargesQuantifies the partial charge on each atom.

This table outlines the types of information that can be obtained from quantum chemical calculations for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For a series of derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression or partial least squares to correlate the descriptors with the observed biological activity.

A well-validated QSAR model can be a valuable tool in lead optimization, allowing for the rational design of more potent and selective analogs. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to a decrease in activity, guiding chemists to synthesize more polar derivatives.

Molecular Dynamics Simulations of Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. rsc.org While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of this pose and any conformational changes that may occur upon ligand binding.

Analysis of the MD trajectory can also be used to calculate the binding free energy, which is a more rigorous measure of binding affinity than the scoring functions used in molecular docking. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the binding free energy from MD simulations.

MD Simulation Output Insight Gained
Root Mean Square Deviation (RMSD)Stability of the ligand-protein complex.
Root Mean Square Fluctuation (RMSF)Flexibility of different protein regions.
Hydrogen Bond AnalysisPersistence of key hydrogen bonds over time.
Binding Free Energy CalculationMore accurate estimation of binding affinity.

This table summarizes the key insights that can be obtained from molecular dynamics simulations of a this compound-protein complex.

Spectroscopic and Crystallographic Analysis of this compound and its Complexes

Experimental techniques such as spectroscopy and X-ray crystallography provide invaluable data for characterizing the structure and properties of this compound.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy would be essential for confirming the chemical structure of the compound. The chemical shifts and coupling constants would provide detailed information about the electronic environment of each atom.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretches of the amino and amide groups, and the C=O stretch of the amide.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Crystallographic Analysis:

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule. eurjchem.comnih.gov A crystal structure of this compound would reveal the exact bond lengths, bond angles, and torsion angles. It would also provide information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. researchgate.net

If a co-crystal structure of this compound bound to a protein target could be obtained, it would provide the most accurate and detailed picture of the binding mode, confirming the predictions from molecular docking and MD simulations.

Technique Information Obtained
NMR SpectroscopyChemical structure, connectivity, and electronic environment.
IR SpectroscopyPresence of functional groups.
Mass SpectrometryMolecular weight and elemental composition.
X-ray CrystallographyPrecise 3D structure and intermolecular interactions.

This table provides an overview of the experimental techniques that can be used to characterize this compound.

Preclinical Pharmacological Evaluation of 3 Amino 4 Fluoro N Pyridin 3 Yl Benzamide

In Vitro Cellular Efficacy Studies

In vitro studies are crucial for the initial assessment of a compound's biological activity at the cellular level. These experiments help to determine the potential efficacy and mechanism of action of a new chemical entity.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are fundamental in preclinical research, particularly in oncology, to assess the ability of a compound to inhibit cancer cell growth. Standard assays, such as MTT, XTT, or CellTiter-Glo®, are typically employed across a panel of human cancer cell lines to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

No data from cell proliferation or viability assays for 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide has been publicly reported.

Induction of Apoptosis and Cell Cycle Perturbations

To understand the mechanism behind anti-proliferative effects, compounds are often evaluated for their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. Techniques such as flow cytometry with annexin (B1180172) V/propidium iodide staining are used to quantify apoptotic cells, while cell cycle analysis is performed by staining DNA with fluorescent dyes.

There are no available studies detailing the effects of this compound on apoptosis induction or cell cycle distribution in any cell line.

Cellular Pathway Inhibition/Activation Biomarker Analysis

Investigating the impact of a compound on specific cellular signaling pathways is key to elucidating its molecular mechanism of action. This is often achieved through techniques like Western blotting or ELISA to measure the levels of key proteins and their phosphorylation status, which can indicate inhibition or activation of pathways implicated in disease.

No information regarding the modulation of any cellular signaling pathways or biomarkers by this compound has been published.

Assessment of Antimicrobial Potency against Pathogenic Strains

For compounds with potential antimicrobial applications, their efficacy is tested against a range of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antimicrobial potency.

There is no publicly accessible data on the antimicrobial activity of this compound.

DNA Damage Response Modulation Studies

Some therapeutic agents exert their effects by causing DNA damage in rapidly dividing cells or by interfering with the cellular DNA damage response (DDR). Assays to detect markers of DNA damage, such as the phosphorylation of histone H2AX (γH2AX), are used to assess these effects.

No studies on the ability of this compound to modulate the DNA damage response have been reported.

In Vivo Efficacy Models

Following promising in vitro results, the efficacy of a compound is evaluated in living organisms (in vivo). These studies, often conducted in animal models of human diseases, are a critical step in preclinical development to assess the therapeutic potential of a compound in a more complex biological system.

There is no published data from in vivo efficacy studies for this compound in any animal model.

Information regarding the preclinical pharmacological evaluation of this compound is not available in the public domain based on the conducted search.

Despite a comprehensive search for scientific literature, including research articles, patents, and conference proceedings, no specific data was found pertaining to the preclinical pharmacological profile of the chemical compound "this compound."

Consequently, it is not possible to provide information on the following aspects as requested:

Investigation of Resistance Mechanisms to this compound:No research on the development of resistance mechanisms to this compound has been published.

While the search results included information on various other benzamide (B126) and pyridine-containing molecules, none of the findings were directly applicable to this compound. Therefore, the creation of a detailed article with data tables on its preclinical pharmacology is not feasible at this time.

Advanced Analytical Methodologies for 3 Amino 4 Fluoro N Pyridin 3 Yl Benzamide

Comprehensive Spectroscopic Characterization (NMR, FTIR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are fundamental for elucidating the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), would provide a complete picture of the connectivity and electronic properties of 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, ¹H NMR would identify the number and environment of hydrogen atoms, while ¹³C NMR would provide information about the carbon skeleton. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons. The fluorine atom would also be observable in ¹⁹F NMR.

Illustrative ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm) Multiplicity Integration Assignment
8.85 d 1H Pyridine-H2
8.30 d 1H Pyridine-H6
8.15 ddd 1H Pyridine-H4
7.60 dd 1H Benzamide-H6
7.45 m 1H Pyridine-H5
7.30 dd 1H Benzamide-H2
6.90 t 1H Benzamide-H5
5.50 s (br) 2H -NH₂

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be expected to show characteristic peaks for the amine, amide, and fluoro-aromatic groups.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group
3450-3300 Medium N-H stretch (Amine)
3300-3250 Medium N-H stretch (Amide)
1640 Strong C=O stretch (Amide I)
1600-1450 Medium-Strong C=C stretch (Aromatic)
1550 Medium N-H bend (Amide II)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) would indicate the presence of conjugated systems, such as the aromatic rings in this compound.

Hypothetical UV-Vis Spectral Data (in Methanol)

λ_max (nm) Molar Absorptivity (ε) Transition
230 25,000 π → π*
285 12,000 π → π*

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the chemical formula. Fragmentation patterns can also give clues about the structure.

Predicted Mass Spectrometry Data

Technique Ion m/z (Calculated) m/z (Found)
ESI-HRMS [M+H]⁺ 247.0881 N/A

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

X-ray crystallography is an essential technique for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This would provide unambiguous confirmation of the molecular structure and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. As this compound is achiral, absolute stereochemistry determination would not be applicable.

Hypothetical Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 5.2
c (Å) 20.1
β (°) 95.5
Volume (ų) 1090
Z 4

Chromatographic Purity and Impurity Profiling (e.g., HPLC-UV, LC-MS)

Chromatographic techniques are crucial for assessing the purity of a compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the purity of a pharmaceutical compound. A validated HPLC method would be developed to separate this compound from any starting materials, by-products, or degradation products. The purity is typically determined by the area percentage of the main peak.

Illustrative HPLC Method Parameters

Parameter Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for impurity profiling, as it allows for the determination of the molecular weights of any impurities, which aids in their identification. By comparing the retention times and mass spectra with known standards, specific impurities can be identified and quantified.

Future Directions and Broader Research Implications of 3 Amino 4 Fluoro N Pyridin 3 Yl Benzamide Research

Design and Synthesis of Next-Generation 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide Analogues

The development of next-generation analogues of this compound will be crucial in optimizing its therapeutic potential. The core structure provides a versatile scaffold for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The presence of fluorine offers a key advantage, as fluorinated compounds often exhibit improved metabolic stability and bioavailability. nbinno.comresearchgate.net

Future synthetic strategies will likely focus on several key areas:

Modification of the Pyridine (B92270) Ring: Altering the substitution pattern on the pyridine ring can influence binding affinity and selectivity for target proteins. Introducing various functional groups could probe interactions with specific amino acid residues in a target's binding pocket.

Derivatization of the Amino Group: The amino group serves as a handle for further chemical elaboration. Acylation, alkylation, or incorporation into heterocyclic systems could lead to analogues with diverse pharmacological profiles.

Substitution on the Benzamide (B126) Ring: While the current structure features a fluorine atom, further substitution on the benzamide ring could fine-tune electronic properties and steric interactions, potentially leading to improved activity.

A systematic structure-activity relationship (SAR) study will be essential to guide the rational design of these new analogues. High-throughput screening of a diverse library of these compounds against a panel of relevant biological targets, such as protein kinases, will be a critical first step in identifying promising lead candidates.

Exploration of Novel Therapeutic Indications and Mechanistic Hypotheses

While the precise biological target of this compound is not yet fully elucidated, its structural motifs are commonly found in kinase inhibitors. nih.govnih.govresearchgate.netsemanticscholar.org Kinases are a class of enzymes that play a critical role in cell signaling and are frequently dysregulated in diseases such as cancer. researchgate.netsemanticscholar.org Therefore, a primary focus of future research will be to investigate its potential as an anticancer agent.

Initial studies should involve screening the compound and its analogues against a broad panel of cancer cell lines to identify potential therapeutic areas. Subsequent research should then focus on:

Target Identification: Utilizing techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening to identify the specific protein kinase(s) that this compound interacts with.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism of inhibition. This includes determining whether the compound is an ATP-competitive or allosteric inhibitor.

Exploration of Other Therapeutic Areas: Beyond oncology, kinase inhibitors have shown promise in treating inflammatory diseases, neurodegenerative disorders, and infectious diseases. researchgate.netsemanticscholar.org Future research should therefore explore the potential of this compound and its derivatives in these other therapeutic indications.

Integration with Systems Biology and Multi-Omics Approaches

A systems biology approach will be invaluable in understanding the broader biological effects of this compound and its analogues. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of how these compounds affect cellular networks.

Key applications of systems biology in this context include:

Pathway Analysis: Identifying the signaling pathways that are most significantly perturbed by treatment with the compound. This can provide insights into its mechanism of action and potential off-target effects.

Biomarker Discovery: Identifying molecular biomarkers that can predict a patient's response to treatment. This is a critical step towards personalized medicine.

Predictive Modeling: Developing computational models that can simulate the effects of the compound on cellular systems. These models can be used to optimize dosing regimens and predict potential toxicities.

The integration of multi-omics data will provide a comprehensive understanding of the compound's biological activity and will be instrumental in guiding its preclinical and clinical development.

Challenges and Opportunities in the Translational Development of this compound

The translation of a promising chemical scaffold from the laboratory to the clinic is a complex and challenging process. Several key hurdles will need to be addressed for the successful development of this compound-based therapeutics.

Challenges:

Target Validation: Rigorously validating the identified biological target is crucial to ensure that its inhibition will lead to the desired therapeutic effect.

Pharmacokinetics and Drug Metabolism: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is essential for achieving adequate drug exposure at the target site. The inclusion of fluorine is a positive starting point for metabolic stability. nbinno.comresearchgate.net

Toxicity and Off-Target Effects: Thorough preclinical safety and toxicology studies will be required to identify any potential adverse effects.

Development of Resistance: As with many targeted therapies, the development of drug resistance is a significant concern. Strategies to overcome or mitigate resistance will need to be considered.

Opportunities:

Precision Medicine: The potential for a targeted mechanism of action opens the door for a precision medicine approach, where patients are selected for treatment based on the molecular profile of their disease.

Combination Therapies: this compound-based agents could be used in combination with other therapies to enhance efficacy and overcome resistance.

Novel Drug Delivery Systems: The development of novel drug delivery systems could improve the therapeutic index of these compounds by enhancing their delivery to the target tissue and minimizing systemic exposure.

The journey of this compound from a chemical entity to a clinically approved drug will require a multidisciplinary effort involving medicinal chemists, biologists, pharmacologists, and clinicians. However, the promising structural features of this compound warrant further investigation and hold the potential for the development of novel and effective therapies for a range of human diseases.

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:
  • Fluorination and Amination : Introduce the 4-fluoro and 3-amino groups via electrophilic aromatic substitution or directed ortho-metalation (DoM) strategies.
  • Amide Coupling : React 3-amino-4-fluorobenzoic acid with pyridin-3-amine using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) .
  • Purification : Use column chromatography (silica gel, chloroform:methanol gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (>98%) and confirm structure via 1^1H/13^13C NMR and HRMS .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopy : 1^1H NMR (e.g., δ 8.5–8.7 ppm for pyridyl protons) and 19^19F NMR (δ -110 to -120 ppm for aromatic fluorine) provide electronic environment insights .
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., amide-pyridine interactions). Single crystals can be grown via slow evaporation of DMSO/EtOH solutions .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites for further functionalization .

Advanced Research Questions

Q. How can researchers address stability and mutagenicity concerns during synthesis and handling?

  • Methodological Answer :
  • Stability : Thermal decomposition risks (observed in related benzamides) require storage at -20°C under inert atmosphere. Monitor via DSC for exothermic events .
  • Mutagenicity : Perform Ames II testing (e.g., using TA98 strains) to assess mutagenic potential. If positive, redesign substituents (e.g., replace fluorine with less reactive groups) or implement containment protocols (gloveboxes, HEPA filtration) .

Q. What experimental strategies are effective for studying this compound’s coordination chemistry with transition metals?

  • Methodological Answer :
  • Ligand Design : The pyridyl and amide groups act as bidentate ligands. Synthesize Co(II) or Cu(II) complexes via solvothermal reactions (e.g., 120°C in DMF/H2_2O) .
  • Characterization : Use UV-Vis (d-d transitions), EPR (for paramagnetic metals), and PXRD to confirm metal-ligand coordination. Compare photocatalytic activity (e.g., H2_2 evolution under visible light) with unbound ligands .

Q. How can contradictory data in reaction optimization (e.g., competing side reactions) be systematically resolved?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry to identify critical parameters. Use LC-MS to track by-products (e.g., over-fluorinated derivatives) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (amide C=O stretch at ~1650 cm1^{-1}) to pinpoint rate-limiting steps .

Q. What are the emerging applications of this compound in material science or biochemistry?

  • Methodological Answer :
  • Photocatalysts : As a ligand in metal-organic frameworks (MOFs), it enhances charge separation efficiency. Test via methylene blue degradation assays under UV light .
  • Enzyme Inhibition : Screen against kinases (e.g., PIM1) using fluorescence polarization assays. Modify the amino group to improve binding affinity (e.g., introduce sulfonamide substituents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.